3-(2,2-Dimethyl-1-octadecanoylhydrazino)propionamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-(2,2-Dimethyl-1-octadecanoylhydrazino)propionamide is a complex organic compound with a unique structure that includes a hydrazino group and a propionamide moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(2,2-Dimethyl-1-octadecanoylhydrazino)propionamide typically involves the reaction of 2,2-dimethyl-1-octadecanoylhydrazine with propionyl chloride under controlled conditions. The reaction is carried out in an inert atmosphere, often using a solvent such as dichloromethane or chloroform. The reaction mixture is stirred at a low temperature to ensure the formation of the desired product.
Industrial Production Methods
Industrial production of this compound may involve a similar synthetic route but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the compound in high purity.
Chemical Reactions Analysis
Types of Reactions
3-(2,2-Dimethyl-1-octadecanoylhydrazino)propionamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using agents like lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur at the hydrazino group, leading to the formation of different derivatives.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Alkyl halides or acyl chlorides in the presence of a base.
Major Products Formed
Oxidation: Corresponding oxides or hydroxyl derivatives.
Reduction: Reduced hydrazino derivatives.
Substitution: Various substituted hydrazino-propionamide derivatives.
Scientific Research Applications
3-(2,2-Dimethyl-1-octadecanoylhydrazino)propionamide has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: Investigated for its potential as a biochemical probe or inhibitor in enzymatic studies.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 3-(2,2-Dimethyl-1-octadecanoylhydrazino)propionamide involves its interaction with specific molecular targets, such as enzymes or receptors. The hydrazino group can form covalent bonds with active sites of enzymes, leading to inhibition or modulation of their activity. This interaction can affect various biochemical pathways and cellular processes.
Comparison with Similar Compounds
Similar Compounds
- 2,2-Dimethyl-1-octadecanoylhydrazine
- Propionamide derivatives
- Hydrazino compounds
Uniqueness
3-(2,2-Dimethyl-1-octadecanoylhydrazino)propionamide is unique due to its specific structural features, which confer distinct chemical reactivity and biological activity. Its combination of a hydrazino group with a long alkyl chain and a propionamide moiety makes it a versatile compound for various applications.
Properties
CAS No. |
96804-08-9 |
---|---|
Molecular Formula |
C23H47N3O2 |
Molecular Weight |
397.6 g/mol |
IUPAC Name |
3-[dimethylamino(octadecanoyl)amino]propanamide |
InChI |
InChI=1S/C23H47N3O2/c1-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19-23(28)26(25(2)3)21-20-22(24)27/h4-21H2,1-3H3,(H2,24,27) |
InChI Key |
ITJXGYOUQQVKPP-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCCCCCCCCCCCCC(=O)N(CCC(=O)N)N(C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.